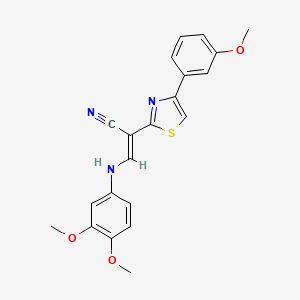
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The method often includes refluxing β-dicarbonyl compounds with amines in an aromatic solvent, facilitating the formation of the desired product through a mechanochemical process. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives have been reported to show significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl and thiazole moieties enhance their antiproliferative effects.
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In vitro studies have also highlighted the antimicrobial potential of related thiazole-containing compounds. These compounds have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives indicate strong bactericidal activity.
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 0.25 | |
| Compound D | S. aureus | 0.22 | |
| This compound | TBD | TBD |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins and caspases. Additionally, its interaction with cellular membranes may disrupt bacterial cell integrity, leading to antimicrobial effects.
Case Studies
Several case studies have explored the pharmacological profiles of thiazole derivatives similar to this compound. For example:
- Study on Anticancer Effects : A study evaluated a series of thiazole derivatives for their cytotoxicity against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-14(9-17)18-13-28-21(24-18)15(11-22)12-23-16-7-8-19(26-2)20(10-16)27-3/h4-10,12-13,23H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDLKZIOTVAPEJ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














